
1-(3-Ethylpyridin-4-YL)ethanone
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Overview
Description
1-(3-Ethylpyridin-4-YL)ethanone is an organic compound with the molecular formula C9H11NO. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethanone group attached to the 3-ethylpyridine ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
The primary targets of 1-(3-Ethylpyridin-4-YL)ethanone are DNA Gyrase and Lumazine Synthase . DNA Gyrase is an enzyme that introduces supercoiling into DNA, which is crucial for DNA replication and transcription. Lumazine Synthase is involved in the biosynthesis of riboflavin (vitamin B2), an essential nutrient for many organisms .
Mode of Action
This compound interacts with its targets by binding to them, thereby inhibiting their function
Biochemical Pathways
The compound’s interaction with DNA Gyrase affects the DNA replication and transcription pathways, potentially leading to the inhibition of bacterial growth . Its interaction with Lumazine Synthase disrupts the riboflavin biosynthesis pathway, which could lead to a deficiency of this essential nutrient in the organism .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets. By inhibiting DNA Gyrase, it can interfere with DNA replication and transcription, potentially leading to cell death . By inhibiting Lumazine Synthase, it can disrupt the biosynthesis of riboflavin, potentially leading to nutrient deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylpyridin-4-YL)ethanone can be achieved through several methods. One common approach involves the acylation of 3-ethylpyridine using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Another method involves the use of Friedel-Crafts acylation, where 3-ethylpyridine is reacted with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylpyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Ethylpyridine-4-carboxylic acid.
Reduction: 1-(3-Ethylpyridin-4-YL)ethanol.
Substitution: 3-Ethyl-4-nitropyridine, 3-Ethyl-4-sulfonylpyridine, etc.
Scientific Research Applications
1-(3-Ethylpyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
1-(3-Ethylpyridin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(3-Methylpyridin-4-YL)ethanone: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different chemical reactivity and biological activity.
1-(3-Propylpyridin-4-YL)ethanone: Similar structure but with a propyl group. It may have different solubility and pharmacokinetic properties.
1-(3-Butylpyridin-4-YL)ethanone: Similar structure but with a butyl group. It may have different physical properties and applications.
The uniqueness of this compound lies in its specific combination of the ethanone group and the 3-ethylpyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(3-Ethylpyridin-4-YL)ethanone, a compound featuring a pyridine ring, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula for this compound is C_11H_13N, characterized by an ethyl group attached to a pyridine ring and an ethanone functional group. Its structure can influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below are detailed findings from recent studies.
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives of pyridine have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
This compound | S. aureus | 20 µg/mL |
Anticancer Properties
Research has indicated that the compound may inhibit cancer cell proliferation. A study investigating the effects on human cancer cell lines found that it reduced viability significantly at concentrations above 10 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF-7 | 15 |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. For example, it may act as an inhibitor of certain kinases involved in cancer progression or as a modulator of neurotransmitter receptors, influencing neurological functions.
Enzyme Inhibition Studies
In vitro assays have demonstrated that the compound inhibits enzymes such as:
- Cyclooxygenase (COX) : Involved in inflammation.
- Aromatase : Plays a role in estrogen synthesis.
Case Studies
One notable case study involved the use of this compound in a therapeutic context for inflammatory diseases. The compound was administered in animal models, resulting in reduced inflammation markers and improved clinical outcomes.
Properties
IUPAC Name |
1-(3-ethylpyridin-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-8-6-10-5-4-9(8)7(2)11/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASXLYSUTRIHGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564800 |
Source
|
Record name | 1-(3-Ethylpyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37978-19-1 |
Source
|
Record name | 1-(3-Ethylpyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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